Researchers are studying how talazoparib tosylate works at the cellular level to inhibit tumor growth. This involves understanding how it interacts with proteins called PARP (poly ADP-ribose polymerase) which play a role in DNA repair [].
Clinical trials are investigating the effectiveness of talazoparib tosylate in treating various cancers. A major focus is on breast and ovarian cancers, particularly those with specific genetic mutations, such as BRCA mutations [, ].
Research is exploring the potential benefits of combining talazoparib tosylate with other therapies, such as chemotherapy or immunotherapy. This approach aims to improve treatment outcomes for patients [].
Scientists are investigating how cancer cells can develop resistance to talazoparib tosylate. This knowledge is crucial for developing strategies to overcome resistance and improve treatment effectiveness [].
Talazoparib tosylate is a pharmaceutical compound primarily used in cancer therapy. It is a potent inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are crucial for DNA repair mechanisms. The chemical formula for talazoparib tosylate is C26H22F2N6O4S, and its relative molecular mass is approximately 552.56 Daltons. This compound appears as a white to yellow crystalline powder that is non-hygroscopic and exhibits limited solubility in aqueous solutions, with solubility increasing at higher pH levels .
This six-step synthesis process ensures high purity and controlled particle size, which are critical for its efficacy as a pharmaceutical agent .
The primary biological activity of talazoparib tosylate lies in its role as a PARP inhibitor. By inhibiting PARP enzymes, it disrupts the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks that are particularly lethal to cells deficient in homologous recombination repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. This mechanism results in increased apoptosis (programmed cell death) in cancer cells, making it an effective treatment for certain types of breast and prostate cancers .
Talazoparib tosylate is primarily indicated for the treatment of breast cancer associated with BRCA mutations and homologous recombination repair deficiencies. It has been shown to be effective in both metastatic and locally advanced cases. Additionally, ongoing research is exploring its potential use in other malignancies that exhibit similar genetic vulnerabilities, including certain prostate cancers .
Interaction studies have demonstrated that talazoparib tosylate can enhance the cytotoxic effects of other chemotherapeutic agents when used in combination therapies. Its ability to inhibit DNA repair mechanisms makes it particularly useful in conjunction with agents that induce DNA damage, such as platinum-based drugs. Clinical trials have indicated that patients receiving talazoparib alongside traditional chemotherapy may experience improved outcomes compared to those receiving chemotherapy alone .
Talazoparib tosylate shares similarities with other PARP inhibitors but has unique properties that distinguish it from them:
Compound Name | Mechanism | Unique Features |
---|---|---|
Olaparib | PARP inhibitor | First-in-class; approved for ovarian cancer |
Niraparib | PARP inhibitor | Longer half-life; indicated for multiple cancers |
Rucaparib | PARP inhibitor | Approved for BRCA-mutated prostate cancer |
Veliparib | Dual inhibitor (PARP & P53) | Targets additional pathways beyond PARP inhibition |
Talazoparib's potency and selectivity for PARP enzymes make it particularly effective against tumors with defective DNA repair mechanisms, setting it apart from other compounds in this class .
Talazoparib tosylate represents a salt form of the poly adenosine diphosphate ribose polymerase inhibitor with the molecular formula C26H22F2N6O4S [1] [2] [3]. The compound exhibits a molecular weight of 552.56 Daltons, consisting of the active pharmaceutical ingredient talazoparib complexed with para-toluenesulfonic acid [4] [5]. The molecular structure encompasses a tetrahydropyridophthalazinone core scaffold that forms the foundation of the parent compound talazoparib [12] [28].
The chemical formula can be dissected into its constituent components: the talazoparib free base (C19H14F2N6O) with a molecular weight of 380.35 Daltons, and the tosylate counter-ion (C7H8O3S) [20] [21]. This salt formation enhances the stability and pharmaceutical properties of the active compound while maintaining its biological activity [5] [16].
Property | Value |
---|---|
Molecular Formula | C26H22F2N6O4S [1] |
Molecular Weight | 552.56 Daltons [4] |
Free Base Formula | C19H14F2N6O [29] |
Free Base Molecular Weight | 380.35 Daltons [30] |
Tosylate Component | C7H8O3S [8] |
The compound exists as a white to yellow solid at room temperature and demonstrates limited solubility in aqueous solutions [5] [6]. The solubility profile increases with increasing pH, exhibiting a range of 17 to 38 micrograms per milliliter across the physiological pH range at 37 degrees Celsius [5].
Talazoparib tosylate contains two distinct chiral centers located at positions 8 and 9 of the tetrahydropyridophthalazinone ring system [11] [15] [16]. The compound exists exclusively in the (8S,9R) stereochemical configuration, which is essential for its biological activity and therapeutic efficacy [4] [12] [28].
The stereospecific dual chiral-center-embedded structure enables extensive and unique binding interactions with poly adenosine diphosphate ribose polymerase 1 and poly adenosine diphosphate ribose polymerase 2 proteins [12] [28]. This stereochemical specificity distinguishes talazoparib from other compounds in its chemical class and contributes significantly to its potency as a poly adenosine diphosphate ribose polymerase inhibitor [15] [23].
Research findings demonstrate that only the (8S,9R) enantiomer exhibits high potency against poly adenosine diphosphate ribose polymerase enzymes [15]. The stereochemistry at these positions directly influences the compound's ability to bind within the active site of the target enzymes and affects its mechanism of action [12] [23].
Stereochemical Feature | Description |
---|---|
Chiral Centers | Two distinct centers at positions 8 and 9 [11] |
Configuration | (8S,9R) exclusively [4] |
Biological Significance | Essential for poly adenosine diphosphate ribose polymerase binding [12] |
Enantiomeric Purity | Single stereoisomer form [15] |
The crystal structure analysis reveals that talazoparib tosylate exists as a single crystal form with no other polymorphs observed through extensive screening studies [5] [20]. This structural consistency ensures reproducible pharmaceutical properties and biological activity across different manufacturing batches.
The complete International Union of Pure and Applied Chemistry name for talazoparib tosylate is (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate (1:1) [4] [6] [18]. This systematic nomenclature precisely describes the molecular structure, stereochemistry, and salt formation of the compound.
Alternative systematic names include (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one; 4-methylbenzene-1-sulfonic acid [3] [9]. The nomenclature variations reflect different systematic approaches to describing the complex tricyclic structure.
The parent compound talazoparib carries the International Union of Pure and Applied Chemistry name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one [10] [29]. The systematic naming conventions clearly distinguish between the free base and its tosylate salt form.
Nomenclature Type | Name |
---|---|
Complete International Union of Pure and Applied Chemistry Name | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate [4] |
Alternative Systematic Name | (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one [3] |
Chemical Class | Tetrahydropyridophthalazinone derivative [28] |
The United States Food and Drug Administration has assigned the Unique Ingredient Identifier code 02WK9U5NZC to talazoparib tosylate [1] [2] [3]. This identifier facilitates regulatory tracking and ensures consistent identification across pharmaceutical databases and regulatory submissions.
The International Chemical Identifier Key for talazoparib tosylate is QUQKKHBYEFLEHK-QNBGGDODSA-N [2] [3]. This compressed representation of the molecular structure provides a unique digital fingerprint for the compound that enables precise identification in chemical databases and literature searches.
The corresponding International Chemical Identifier string is InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1 [3] [9].
The Simplified Molecular Input Line Entry System notation for talazoparib tosylate is CC1=CC=C(C=C1)S(O)(=O)=O.CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 [3] [9]. This linear representation encodes the complete molecular structure including stereochemistry and enables computational analysis and database searching.
Identifier Type | Value |
---|---|
Chemical Abstracts Service Number | 1373431-65-2 [1] |
Unique Ingredient Identifier | 02WK9U5NZC [2] |
International Chemical Identifier Key | QUQKKHBYEFLEHK-QNBGGDODSA-N [3] |
Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)S(O)(=O)=O.CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 [3] |
Talazoparib tosylate represents the pharmaceutically acceptable salt form of the parent compound talazoparib [3] [4] [10]. The structural relationship involves the association of one molecule of talazoparib free base with one molecule of para-toluenesulfonic acid to form the 1:1 tosylate salt [4] [18] [19].
The parent compound talazoparib exists as a free base with the molecular formula C19H14F2N6O and molecular weight of 380.35 Daltons [10] [29] [30]. The tosylate salt formation does not alter the core pharmacophore structure but enhances pharmaceutical properties including stability, solubility characteristics, and manufacturing processability [5] [20].
The conversion factor between the salt and free base forms indicates that each milligram of talazoparib tosylate contains approximately 0.689 milligrams of talazoparib free base [18] [19] [21]. This stoichiometric relationship is critical for pharmaceutical formulation and dosage calculations.
Structural Component | Molecular Formula | Molecular Weight |
---|---|---|
Talazoparib (Free Base) | C19H14F2N6O [29] | 380.35 Daltons [30] |
Tosylate Ion | C7H8O3S [8] | 172.21 Daltons |
Talazoparib Tosylate | C26H22F2N6O4S [1] | 552.56 Daltons [4] |
Conversion Factor | - | 0.689 (free base/tosylate) [21] |
The tetrahydropyridophthalazinone core structure remains unchanged in the salt formation process, preserving the essential pharmacological properties of the parent compound [12] [28]. The tosylate counter-ion provides ionic interactions that stabilize the crystal lattice without interfering with the biological activity of the active pharmaceutical ingredient.
The structure-activity relationship of talazoparib tosylate in poly adenosine diphosphate ribose polymerase inhibition demonstrates exceptional potency and selectivity [12] [22] [23]. The compound inhibits poly adenosine diphosphate ribose polymerase 1 and poly adenosine diphosphate ribose polymerase 2 enzyme activity with inhibition constants of 1.2 and 0.87 nanomolar, respectively [12] [28].
The tetrahydropyridophthalazinone scaffold provides the foundational structure for binding within the nicotinamide adenine dinucleotide binding site of poly adenosine diphosphate ribose polymerase enzymes [23] [26]. The fluorine substituents at positions 5 and on the phenyl ring contribute to enhanced binding affinity and selectivity compared to other poly adenosine diphosphate ribose polymerase inhibitors [12] [23].
The (8S,9R) stereochemical configuration enables extensive and unique binding interactions with conserved residues in the active sites of poly adenosine diphosphate ribose polymerase 1 and poly adenosine diphosphate ribose polymerase 2 [12] [23] [26]. Research indicates that talazoparib exhibits significantly higher potency than other clinically relevant poly adenosine diphosphate ribose polymerase inhibitors, with the basis for this enhanced potency lying in its more extensive network of interactions with conserved active site residues [23] [26].
Poly Adenosine Diphosphate Ribose Polymerase Target | Inhibition Constant (Ki) | Selectivity Factor |
---|---|---|
Poly Adenosine Diphosphate Ribose Polymerase 1 | 1.2 nanomolar [12] | High selectivity [22] |
Poly Adenosine Diphosphate Ribose Polymerase 2 | 0.87 nanomolar [12] | High selectivity [22] |
Whole-cell PARylation (EC50) | 2.51 nanomolar [12] | - |
The mechanism of poly adenosine diphosphate ribose polymerase inhibition involves both catalytic inhibition and poly adenosine diphosphate ribose polymerase trapping [13] [14] [17]. Talazoparib demonstrates superior poly adenosine diphosphate ribose polymerase trapping ability compared to other inhibitors, being approximately 100-fold more potent at trapping poly adenosine diphosphate ribose polymerase 1 onto damaged deoxyribonucleic acid [14] [22]. This dual mechanism contributes to its enhanced cytotoxicity in cells with deficient homologous recombination repair pathways.
Talazoparib tosylate manifests as a white to yellow solid in its crystalline form [1] [2] [3] [4]. The compound presents as a non-hygroscopic crystalline powder that exhibits consistent physical characteristics across different manufacturing batches [3] . The variation in color from white to yellow represents normal batch-to-batch variations without compromising the chemical integrity or therapeutic efficacy of the compound [2] [4].
The physical appearance of talazoparib tosylate remains stable under standard storage conditions, maintaining its solid-state properties without significant morphological changes [3]. The compound demonstrates excellent physical stability, with no observable alterations in appearance when stored according to recommended conditions [6].
Talazoparib tosylate exhibits limited solubility in aqueous solutions with demonstrated pH-dependent characteristics [3] [7]. The compound displays poor aqueous solubility with values ranging from 0.017 to 0.038 mg/mL across the physiological pH spectrum [3] [7].
Specific aqueous solubility measurements reveal:
The solubility profile of talazoparib tosylate demonstrates significant pH dependency with solubility increasing proportionally with elevated pH values [3] [7]. Detailed pH-solubility studies reveal:
pH Level | Solubility (mg/mL) |
---|---|
pH 1.0 | 0.038 |
pH 6.8 | 0.017 |
The compound exhibits enhanced solubility under acidic conditions compared to neutral or slightly basic environments [3] [7]. This pH-dependent behavior influences the bioavailability and absorption characteristics of the compound in physiological systems [3].
Talazoparib tosylate demonstrates excellent solubility characteristics in specific organic solvents, particularly polar aprotic solvents [3]. The compound is freely soluble in the following organic solvents:
The high solubility in these organic solvents contrasts markedly with the limited aqueous solubility, indicating the hydrophobic nature of the compound despite the presence of the tosylate salt moiety [3] [8].
The partition coefficient of talazoparib, determined using the free base form, exhibits a Log P value of 1.6 [3]. This measurement was obtained through standardized partitioning studies and represents the compound's lipophilicity characteristics [3].
The moderate lipophilicity indicated by this Log P value suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for formulation development [3]. This partition coefficient contributes to the compound's moderate permeability classification as determined by Caco-2 cell assay studies [3].
Talazoparib tosylate demonstrates exceptional thermal stability with a distinctive melting behavior characterized by a sharp melting endotherm [3]. The compound maintains structural integrity under elevated temperature conditions without decomposition below its melting point [3].
Thermal analysis reveals consistent melting characteristics across different batches, indicating robust thermal stability for pharmaceutical manufacturing and storage applications [3]. The compound shows no evidence of thermal degradation under normal processing temperatures [3].
The compound exhibits robust hydrolytic stability under standard pharmaceutical conditions [9] [10]. Stability studies conducted under various humidity conditions demonstrate:
Hydrolytic stability assessments confirm the compound's suitability for oral pharmaceutical formulations without requiring specialized moisture protection during normal storage conditions [3].
Talazoparib tosylate demonstrates acceptable oxidative stability under standard pharmaceutical storage conditions [9] [10]. Oxidative stress testing reveals:
The compound's oxidative stability profile supports its formulation into conventional pharmaceutical dosage forms without requiring specialized antioxidant protection systems [10].
Talazoparib tosylate exhibits a sharp melting endotherm with an onset temperature of 326°C [3] [13]. This high melting point indicates:
The melting point determination was conducted using differential scanning calorimetry, revealing consistent thermal behavior across multiple batches [3]. The sharp melting endotherm confirms the crystalline nature and purity of the compound [3].
Talazoparib tosylate is classified as non-hygroscopic, requiring no special protection from humidity during handling, shipping, or storage operations [3] . Comprehensive hygroscopicity assessments demonstrate:
Storage Condition | Moisture Uptake |
---|---|
Standard Atmosphere | Minimal |
Elevated Humidity | No significant change |
Accelerated Conditions | Stable performance |